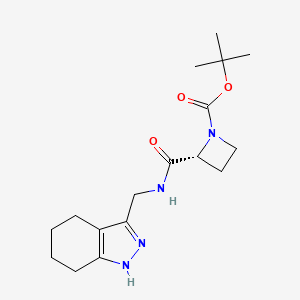![molecular formula C15H18N2O3 B6977220 4-[(2R)-2-acetylpiperidine-1-carbonyl]benzamide](/img/structure/B6977220.png)
4-[(2R)-2-acetylpiperidine-1-carbonyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2R)-2-acetylpiperidine-1-carbonyl]benzamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2R)-2-acetylpiperidine-1-carbonyl]benzamide typically involves the reaction of 2-acetylpiperidine with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall efficiency.
化学反应分析
Types of Reactions
4-[(2R)-2-acetylpiperidine-1-carbonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the acetyl group.
Substitution: Substituted derivatives with new functional groups replacing the acetyl group.
科学研究应用
4-[(2R)-2-acetylpiperidine-1-carbonyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[(2R)-2-acetylpiperidine-1-carbonyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Piperidine: A simple six-membered heterocycle with one nitrogen atom.
N-acetylpiperidine: A derivative of piperidine with an acetyl group attached to the nitrogen atom.
Benzamide: A compound containing a benzoyl group attached to an amide functional group.
Uniqueness
4-[(2R)-2-acetylpiperidine-1-carbonyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
4-[(2R)-2-acetylpiperidine-1-carbonyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10(18)13-4-2-3-9-17(13)15(20)12-7-5-11(6-8-12)14(16)19/h5-8,13H,2-4,9H2,1H3,(H2,16,19)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETHAKCKIYWODN-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCCN1C(=O)C2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@H]1CCCCN1C(=O)C2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-tert-butyl-N-[2-oxo-2-(6-oxoheptylamino)ethyl]benzamide](/img/structure/B6977138.png)
![[(2S)-1-(4-chloro-1-methylpyrrole-2-carbonyl)pyrrolidin-2-yl]-phenylmethanone](/img/structure/B6977146.png)
![[1-(4-fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[2-(1H-pyrazol-4-yl)pyrrolidin-1-yl]methanone](/img/structure/B6977159.png)
![1-(4-fluorophenyl)-5-methyl-N-[2-(5-methyl-1H-imidazol-2-yl)propan-2-yl]-1,2,4-triazole-3-carboxamide](/img/structure/B6977166.png)
![tert-butyl N-[3-[(8-hydroxyquinolin-5-yl)methylamino]-3-oxopropyl]carbamate](/img/structure/B6977169.png)
![tert-butyl (2R)-2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethylcarbamoyl]azetidine-1-carboxylate](/img/structure/B6977187.png)
![N-[1-(1,3-dihydroxypropan-2-yl)-2-methylbenzimidazol-5-yl]-2,2,3,3-tetrafluoropropanamide](/img/structure/B6977191.png)
![2-[[2-(4-nitropyrazol-1-yl)acetyl]amino]-N-(2-piperidin-1-ylethyl)acetamide](/img/structure/B6977197.png)
![4-methyl-N-[2-oxo-2-(2-piperidin-1-ylethylamino)ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B6977204.png)
![tert-butyl N-[3-[(1-ethylpyrazol-4-yl)-(2-methylpropyl)amino]-3-oxopropyl]carbamate](/img/structure/B6977207.png)

![1-[(2S)-1-[1-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carbonyl]pyrrolidin-2-yl]propan-1-one](/img/structure/B6977228.png)
![3-[1-(5-Ethyl-1-benzofuran-3-carbonyl)piperidin-4-yl]-1,1-dimethylurea](/img/structure/B6977242.png)

